2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety, which is further functionalized with a 3,4-dimethylphenylsulfonyl group
Preparation Methods
The synthesis of 2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-Dimethylphenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Pyridine Ring: This can be done through nucleophilic substitution reactions where the piperidine moiety is reacted with a pyridine derivative.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of certain functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.
Scientific Research Applications
2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological pathways.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study various biochemical pathways and processes.
Mechanism of Action
The mechanism of action of 2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors or enzymes, modulating their activity. The sulfonyl group can play a crucial role in binding interactions, while the piperidine and pyridine rings can influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar compounds to 2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine include:
Piperidine Derivatives: Compounds like 4-(2-pyridyl)piperidine share structural similarities and can be used in similar applications.
Sulfonyl-Substituted Compounds: Other compounds with sulfonyl groups, such as sulfonylureas, can be compared in terms of their chemical reactivity and biological activity.
Pyridine Derivatives:
The uniqueness of this compound lies in its combination of functional groups, which can confer specific properties and reactivity patterns not seen in simpler analogs.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-6-7-17(13-15(14)2)24(21,22)20-11-8-16(9-12-20)23-18-5-3-4-10-19-18/h3-7,10,13,16H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXUQCNLUVOCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.